molecular formula C11H14N2O3 B13482329 ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B13482329
M. Wt: 222.24 g/mol
InChI Key: FLANZYQGPSOTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 1-methyl-4-oxo-6,7-dihydro-5H-indazole-3-carboxylate

InChI

InChI=1S/C11H14N2O3/c1-3-16-11(15)10-9-7(13(2)12-10)5-4-6-8(9)14/h3-6H2,1-2H3

InChI Key

FLANZYQGPSOTEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1C(=O)CCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions. For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and controlled reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indazole derivatives .

Scientific Research Applications

Scientific Research Applications

Ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has applications in chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block for synthesizing more complex indazole derivatives.

Biology

  • The compound has demonstrated potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine

  • Research is ongoing to explore its use as a pharmaceutical intermediate for developing new drugs.

Industry

  • It is used in synthesizing specialty chemicals and materials.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution chemical reactions.

Oxidation

  • The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3. Oxidation products may include carboxylic acids or aldehydes, depending on the extent of oxidation.

Reduction

  • Reduction reactions can convert the ketone group to an alcohol. Reducing agents such as sodium borohydride NaBH4NaBH_4 or lithium aluminum hydride LiAlH4LiAlH_4 are typically used. The primary product is the corresponding alcohol.

Substitution

  • The ester group can be hydrolyzed to form the corresponding carboxylic acid or undergo transesterification reactions. Hydrolysis can be carried out using aqueous sodium hydroxide NaOHNaOH or hydrochloric acid HClHCl. Hydrolysis yields the carboxylic acid derivative.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For instance, it may inhibit specific enzymes involved in disease pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry .

Biological Activity

Ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a member of the indazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry due to its antiviral, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and comparative studies with related compounds.

The synthesis of this compound typically involves a multi-step process. A common method includes:

  • Condensation : Isopropyl acetoacetate is condensed with aromatic aldehydes in the presence of methylamine.
  • Cyclization : The resulting cyclic β-keto esters are treated with hydrazine hydrate in ethanol under reflux to yield the desired indazole compound.

This compound has a molecular formula of C11H14N2O3C_{11}H_{14}N_2O_3 and possesses unique structural characteristics that influence its biological activity.

This compound interacts with various molecular targets and pathways. Its mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Receptor Modulation : It can bind to specific receptors that play roles in disease processes, potentially altering their activity.

Antiviral Activity

Research indicates that compounds within the indazole family exhibit antiviral properties. This compound has been studied for its ability to inhibit viral replication through enzyme inhibition or receptor antagonism.

Anti-inflammatory Properties

Studies have demonstrated that this compound can significantly reduce inflammation markers in vitro and in vivo. For instance:

  • In a study evaluating various indazole derivatives, ethyl 1-methyl-4-oxo showed notable inhibition of COX enzymes (cyclooxygenases), which are key players in the inflammatory response .

Anticancer Effects

Ethyl 1-methyl-4-oxo has also been investigated for its anticancer potential. In vitro assays have shown that it can induce apoptosis in certain cancer cell lines:

Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction
MCF715Cell cycle arrest

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Comparative Studies

When compared to similar compounds such as ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate and others in the indazole series, ethyl 1-methyl-4-oxo demonstrates distinct pharmacokinetic properties and binding affinities. The differences in substitution patterns on the indazole ring affect their biological activities significantly.

Case Studies

Several case studies have highlighted the efficacy of ethyl 1-methyl-4-oxo:

  • Study on Inflammation : A recent study showed that this compound reduced edema by over 50% in animal models when compared to control groups treated with standard anti-inflammatory drugs .
  • Anticancer Research : In a series of experiments on various tumor cell lines (including breast and cervical cancer), ethyl 1-methyl-4-oxo exhibited significant cytotoxicity with low IC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.